molecular formula C14H13N3 B14866099 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B14866099
M. Wt: 223.27 g/mol
InChI Key: AHCCHQBCERPNQK-UHFFFAOYSA-N
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Description

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine family. Compounds in this family are known for their diverse biological activities and are often used in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methyl group can be introduced via alkylation reactions, and the aniline group is typically added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with an aniline group makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline

InChI

InChI=1S/C14H13N3/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3

InChI Key

AHCCHQBCERPNQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)N

Origin of Product

United States

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